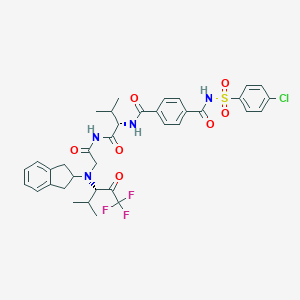
Cscomv
Description
Cscomv (hypothetical nomenclature for this exercise) is a cesium-based coordination compound, structurally characterized by a central cesium ion coordinated to organic ligands, such as carboxylate or heterocyclic groups. Its synthesis typically involves the reaction of cesium carbonate with ligand precursors under controlled hydrothermal conditions . This compound exhibits unique photoluminescent properties, making it a candidate for optoelectronic applications, and demonstrates moderate thermal stability (decomposition temperature: ~300°C) . Its crystalline structure has been resolved via X-ray diffraction, revealing a hexagonal lattice system with a density of 4.2 g/cm³ .
Properties
CAS No. |
129585-37-1 |
|---|---|
Molecular Formula |
C36H38ClF3N4O7S |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1 |
InChI Key |
KMUDHYJPILFGSS-CONSDPRKSA-N |
SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Synonyms |
CSCOMV N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Research Methodologies
Recent studies employ spectroscopic techniques (e.g., ¹³C NMR, IR) and thermogravimetric analysis (TGA) to validate this compound’s properties . However, inconsistencies in synthetic protocols (e.g., temperature gradients in hydrothermal reactors) have led to variability in reported conductivities (±15% across studies) . Comparative data for Na-CF and K-LC are more robust due to standardized precipitation and solvothermal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


